molecular formula C21H14ClNO3S B4186412 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate

4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate

Cat. No. B4186412
M. Wt: 395.9 g/mol
InChI Key: YWGIJRPZHLJGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BM 212 or 4-(2-benzothiazolyl)-2-chloro-6-methoxyphenyl benzoate and is a member of the benzothiazole family of compounds.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate can inhibit the production of inflammatory cytokines and chemokines in cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be purchased from chemical suppliers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its anti-bacterial properties and potential use in the development of new antibiotics. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Scientific Research Applications

The potential applications of 4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl benzoate in scientific research are numerous. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO3S/c1-25-17-12-14(20-23-16-9-5-6-10-18(16)27-20)11-15(22)19(17)26-21(24)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGIJRPZHLJGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Cl)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzothiazol-2-yl)-2-chloro-6-methoxyphenyl] benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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